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Compound of Interest

Compound Name: Isoquinolin-7-ol hydrobromide

CAS No.: 1258649-95-4

Cat. No.: B2656428

Get Quote

Executive Summary
Isoquinolin-7-ol hydrobromide (7-Hydroxyisoquinoline hydrobromide) represents a critical

heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for quinoline and indole

moieties. While the free base (CAS: 7651-83-4) is the standard commercial form, the

hydrobromide salt is the primary intermediate obtained during the classical demethylation

synthesis. This salt form offers distinct solubility profiles and crystalline stability, making it a

preferred state for purification and storage prior to biological evaluation.

This guide details the structural properties, robust synthesis via hydrobromic acid

demethylation, and the pharmacological utility of the 7-hydroxyisoquinoline core in kinase

inhibition and receptor modulation.

Part 1: Structural Characterization & Identity
The compound consists of a benzene ring fused to a pyridine ring (isoquinoline core) with a

hydroxyl group at the C7 position. In the hydrobromide salt form, the basic nitrogen at position
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2 is protonated, forming a cation-anion pair with the bromide ion.

Chemical Identity
Property Detail

IUPAC Name Isoquinolin-7-ol hydrobromide

Common Name 7-Hydroxyisoquinoline HBr; 7-Isoquinolinol HBr

Core CAS (Free Base) 7651-83-4

Molecular Formula

Molecular Weight 226.07 g/mol (Salt); 145.16 g/mol (Free Base)

Salt Stoichiometry 1:1 (Isoquinoline base : Hydrobromic acid)

Appearance Beige to yellow crystalline solid

Structural Logic & Tautomerism
Unlike 1-hydroxyisoquinolines (isocarbostyrils), which exist predominantly in the amide (lactam)

tautomeric form, 7-hydroxyisoquinoline retains its aromatic, phenolic character. The hydroxyl

group at C7 does not permit keto-enol tautomerism that disrupts aromaticity.

Protonation Site: The

hybridized nitrogen (

) is the most basic site (

).

Salt Formation: Treatment with HBr results in protonation at

, yielding the isoquinolinium species

.

Part 2: Physicochemical Properties[2]
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Understanding the shift from free base to hydrobromide salt is vital for formulation and

purification.

Property
Free Base (

)

Hydrobromide Salt (

)

Melting Point 226–228°C >250°C (often decomposes)

Water Solubility Low (Sparingly soluble) High (Ionic character)

Organic Solubility
Soluble in DMSO, MeOH,

warm EtOH

Soluble in DMSO, MeOH;

Insoluble in Et2O, Hexanes

Acidity (pKa) ~5.68 (N-H+), ~9.0 (OH)
Strongly acidic in solution (due

to HBr)

Hygroscopicity Low
Moderate to High (Desiccated

storage required)

Expert Insight: The hydrobromide salt is frequently used as a purification handle. The free base

can be "oily" or difficult to crystallize from crude reaction mixtures, whereas the HBr salt

precipitates readily from glacial acetic acid or acetone.

Part 3: Synthetic Routes & Experimental Protocols
The most authoritative route to Isoquinolin-7-ol hydrobromide is the acid-mediated

demethylation of 7-methoxyisoquinoline. This method is superior to boron tribromide (

) protocols for large-scale preparation due to lower cost and simplified workup.
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Figure 1: Synthetic pathway for the production of Isoquinolin-7-ol Hydrobromide via acid

hydrolysis.

Detailed Protocol: Demethylation via HBr
Objective: Conversion of 7-methoxyisoquinoline to 7-hydroxyisoquinoline hydrobromide.

Reagents:

7-Methoxyisoquinoline (1.0 eq)

Hydrobromic acid (48% aq., 10-20 eq)

Solvent: None (Neat in acid) or Glacial Acetic Acid

Step-by-Step Methodology:

Setup: Charge a round-bottom flask with 7-methoxyisoquinoline.

Acid Addition: Carefully add 48% HBr (approx. 10 mL per gram of substrate). Caution:

Exothermic.

Reflux: Equip with a condenser and heat to reflux (

) for 12–24 hours.

Mechanism:[1][2][3] The nucleophilic bromide ion attacks the methyl group of the

protonated ether, releasing methyl bromide gas (volatile) and generating the phenol.

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The product will be significantly

more polar (lower

) than the starting material.

Isolation (The Salt Form):

Cool the reaction mixture to

.
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The hydrobromide salt often precipitates spontaneously.

If no precipitate forms, concentrate the solution under reduced pressure to remove excess

water/HBr, then triturate the residue with cold acetone or diethyl ether.

Purification: Filter the solid. Recrystallize from Ethanol/Methanol if necessary.

Yield: Typical yields range from 85% to 95%.

Validation Check:

1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (

ppm) and the appearance of a broad phenolic proton (

ppm).

MS (ESI+):

.

Part 4: Medicinal Chemistry Applications[3][7][8][9]
[10]
The 7-hydroxyisoquinoline scaffold is a privileged structure in drug discovery, acting as a

versatile pharmacophore.

Pharmacological Targets
Kinase Inhibition: The isoquinoline nitrogen and the C7-hydroxyl group can form bidentate

hydrogen bonds with the hinge region of ATP-binding sites in kinases (e.g., CDK, PKA).

Sigma Receptors: Tetrahydroisoquinoline derivatives (reduced forms) are classic ligands for

Sigma-1 and Sigma-2 receptors, involved in neuroprotection and cancer signaling.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Isoquinolinone analogs are potent PARP

inhibitors. The 7-hydroxy variant serves as a precursor to these oxidized scaffolds.
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Structure-Activity Relationship (SAR) Logic
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Figure 2: Pharmacophore mapping of the Isoquinolin-7-ol scaffold highlighting key interaction

points.

Part 5: Safety & Handling
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.[5][6][7]

H315: Causes skin irritation.[6][7]

H319: Causes serious eye irritation.[8][2][6]

H335: May cause respiratory irritation.

Hydrobromide Specifics: The salt is acidic. Contact with moisture can generate trace

hydrobromic acid. Handle in a fume hood.

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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